RON-IN-1 RON-IN-1 RON-IN-1 is a cell-permeable inhibitor of RON. It also acts by inhibiting c-Met.
Brand Name: Vulcanchem
CAS No.: 913376-84-8
VCID: VC0541791
InChI: InChI=1S/C31H29FN4O5/c1-19-28(30(38)36(21-8-6-5-7-9-21)35(19)18-31(2,3)39)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(40-4)11-12-23(25)26/h5-17,39H,18H2,1-4H3,(H,34,37)
SMILES: CC1=C(C(=O)N(N1CC(C)(C)O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OC)F
Molecular Formula: C31H29FN4O4
Molecular Weight: 540.59

RON-IN-1

CAS No.: 913376-84-8

Inhibitors

VCID: VC0541791

Molecular Formula: C31H29FN4O4

Molecular Weight: 540.59

Purity: >98% (or refer to the Certificate of Analysis)

RON-IN-1 - 913376-84-8

CAS No. 913376-84-8
Product Name RON-IN-1
Molecular Formula C31H29FN4O4
Molecular Weight 540.59
IUPAC Name N-[3-fluoro-4-(7-methoxyquinolin-4-yl)oxyphenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenylpyrazole-4-carboxamide
Standard InChI InChI=1S/C31H29FN4O5/c1-19-28(30(38)36(21-8-6-5-7-9-21)35(19)18-31(2,3)39)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(40-4)11-12-23(25)26/h5-17,39H,18H2,1-4H3,(H,34,37)
Standard InChIKey DPJYVCMPSFKLIZ-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(N1CC(C)(C)O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OC)F
Appearance Solid powder
Description RON-IN-1 is a cell-permeable inhibitor of RON. It also acts by inhibiting c-Met.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms RON-IN-1; RON IN 1; RONIN1; RON inhibitor 1; RON inhibitor-1; Ron Inhibitor I; Met Kinase Inhbitor IV;
Reference 1: Lipinski MJ, Lee RC, Gaglia MA Jr, Torguson R, Garcia-Garcia HM, Pichard AD, Satler LF, Waksman R. Comparison of heparin, bivalirudin, and different glycoprotein IIb/IIIa inhibitor regimens for anticoagulation during percutaneous coronary intervention: A network meta-analysis. Cardiovasc Revasc Med. 2016 Dec;17(8):535-545. doi: 10.1016/j.carrev.2016.09.011. Epub 2016 Sep 30. Review. PubMed PMID: 27842901.
2: Samis J, Lee P, Zimmerman D, Arceci RJ, Suttorp M, Hijiya N. Recognizing Endocrinopathies Associated With Tyrosine Kinase Inhibitor Therapy in Children With Chronic Myelogenous Leukemia. Pediatr Blood Cancer. 2016 Aug;63(8):1332-8. doi: 10.1002/pbc.26028. Epub 2016 Apr 21. Review. PubMed PMID: 27100618.
3: Lipinski MJ, Benedetto U, Escarcega RO, Biondi-Zoccai G, Lhermusier T, Baker NC, Torguson R, Brewer HB Jr, Waksman R. The impact of proprotein convertase subtilisin-kexin type 9 serine protease inhibitors on lipid levels and outcomes in patients with primary hypercholesterolaemia: a network meta-analysis. Eur Heart J. 2016 Feb 7;37(6):536-45. doi: 10.1093/eurheartj/ehv563. Epub 2015 Nov 17. Review. PubMed PMID: 26578202.
4: Zheng Q, Wu H, Cao J, Ye J. Hepatocyte growth factor activator inhibitor type 1 in cancer: advances and perspectives (Review). Mol Med Rep. 2014 Dec;10(6):2779-85. doi: 10.3892/mmr.2014.2628. Epub 2014 Oct 13. Review. PubMed PMID: 25310042.
5: Kooijman R. Regulation of apoptosis by insulin-like growth factor (IGF)-I. Cytokine Growth Factor Rev. 2006 Aug;17(4):305-23. Epub 2006 Apr 18. Review. PubMed PMID: 16621671.
PubChem Compound 16757524
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator